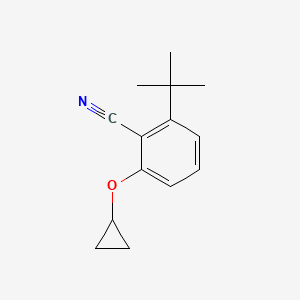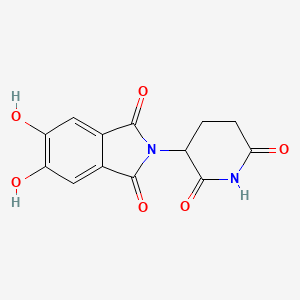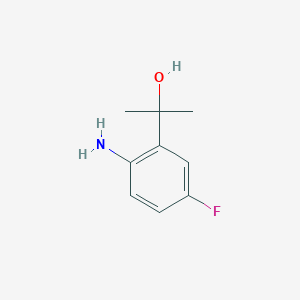
2-(2,2-Dibromoethenyl)-1,3-difluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Dibromoethenyl)-1,3-difluorobenzene is an organic compound characterized by the presence of bromine, fluorine, and a benzene ring. This compound is notable for its unique chemical structure, which includes a dibromoethenyl group attached to a difluorobenzene ring. It is used in various chemical syntheses and has applications in multiple scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Dibromoethenyl)-1,3-difluorobenzene typically involves the reaction of 1,3-difluorobenzene with 1,1-dibromoethylene under specific conditions. A common method includes:
Reactants: 1,3-difluorobenzene and 1,1-dibromoethylene.
Catalysts: Palladium-based catalysts are often used to facilitate the reaction.
Solvents: Organic solvents such as toluene or dichloromethane.
Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for higher yield and purity. Continuous flow reactors and advanced purification techniques like distillation and crystallization are employed to achieve large-scale production.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine atoms.
Oxidation and Reduction: It can participate in oxidation reactions to form various oxidized products, and reduction reactions to remove bromine atoms.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products:
Substitution Products: Formation of fluorinated aromatic compounds.
Oxidation Products: Various oxidized derivatives depending on the reaction conditions.
Coupling Products: Complex organic molecules with extended aromatic systems.
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
Material Science: Utilized in the development of new materials with specific electronic properties.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential use in drug development due to its unique chemical properties.
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Industry:
Agricultural Chemicals: Potential use in the synthesis of pesticides and herbicides.
Polymer Industry: Used in the production of specialty polymers with desired mechanical and thermal properties.
作用機序
The mechanism by which 2-(2,2-Dibromoethenyl)-1,3-difluorobenzene exerts its effects involves interactions with various molecular targets. The dibromoethenyl group can participate in electrophilic and nucleophilic reactions, while the difluorobenzene ring provides stability and reactivity. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.
類似化合物との比較
2-(2,2-Dibromoethenyl)benzene: Lacks the fluorine atoms, resulting in different reactivity and applications.
1,3-Difluorobenzene: Without the dibromoethenyl group, it has different chemical properties and uses.
2-(2,2-Dibromoethenyl)-4-fluorobenzene: Similar structure but with different substitution patterns affecting its reactivity.
Uniqueness: 2-(2,2-Dibromoethenyl)-1,3-difluorobenzene is unique due to the combination of bromine and fluorine atoms on the benzene ring, which imparts distinct chemical properties. This combination allows for specific reactivity patterns and applications that are not observed in other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
特性
分子式 |
C8H4Br2F2 |
|---|---|
分子量 |
297.92 g/mol |
IUPAC名 |
2-(2,2-dibromoethenyl)-1,3-difluorobenzene |
InChI |
InChI=1S/C8H4Br2F2/c9-8(10)4-5-6(11)2-1-3-7(5)12/h1-4H |
InChIキー |
LTDLINPHBRFTFP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)C=C(Br)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12096778.png)






![(6-Benzoyloxy-3-cyanopyridin-2-yl) 3-[3-(ethoxymethyl)-5-fluoro-2,6-dioxo-1,3-diazinane-1-carbonyl]benzoate](/img/structure/B12096829.png)
